molecular formula C15H20N4O8 B605844 Azido-PEG4-4-nitrophenyl carbonate CAS No. 1422540-98-4

Azido-PEG4-4-nitrophenyl carbonate

Cat. No.: B605844
CAS No.: 1422540-98-4
M. Wt: 384.35
InChI Key: NEBKYWFZPUXXJD-UHFFFAOYSA-N
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Description

Azido-PEG4-4-nitrophenyl carbonate is a polyethylene glycol (PEG) derivative containing an azide group and a reactive nitrophenyl carbonate group. The nitrophenyl carbonate group is reactive towards the amino group of lysine, forming stable urethane linkages. The azide group enables Click Chemistry, a powerful tool for bioconjugation and molecular assembly. The hydrophilic PEG spacer increases solubility in aqueous media .

Mechanism of Action

Target of Action

Azido-PEG4-4-nitrophenyl carbonate is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an azide group and a reactive nitrophenyl carbonate (NPC) group . The NPC group is reactive towards the amino group of lysine, forming stable urethane linkages .

Mode of Action

This compound operates through a mechanism known as click chemistry . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This is achieved through the formation of PROTACs, which harness the ubiquitin-proteasome system to degrade specific proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability could be influenced by the hydration status of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-4-nitrophenyl carbonate is synthesized through a multi-step process involving the reaction of PEG with azide and nitrophenyl carbonate groups. The typical synthetic route involves the following steps:

    PEG Functionalization: PEG is first functionalized with azide groups through a reaction with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).

    Carbonate Formation: The azido-functionalized PEG is then reacted with 4-nitrophenyl chloroformate to form the nitrophenyl carbonate group. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Functionalization: Large quantities of PEG are functionalized with azide groups using sodium azide in industrial reactors.

    Carbonate Formation: The azido-functionalized PEG is then reacted with 4-nitrophenyl chloroformate in large-scale reactors to form the final product.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-4-nitrophenyl carbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate are commonly used as catalysts. The reaction is typically carried out in a mixture of water and t-butanol at room temperature.

    Substitution Reactions: Amines such as lysine are used as nucleophiles. .

Major Products Formed

Scientific Research Applications

Azido-PEG4-4-nitrophenyl carbonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates.

    Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Azido-PEG4-4-nitrophenyl carbonate is unique due to its combination of azide and nitrophenyl carbonate groups, which provide dual reactivity. Similar compounds include:

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O8/c16-18-17-5-6-23-7-8-24-9-10-25-11-12-26-15(20)27-14-3-1-13(2-4-14)19(21)22/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBKYWFZPUXXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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